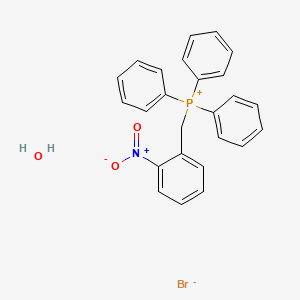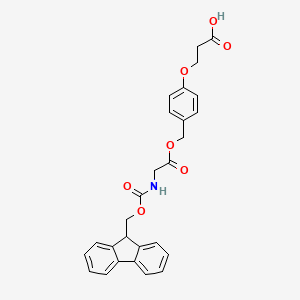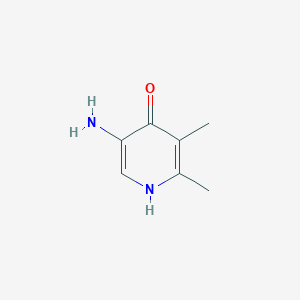
Methyl 1,8-naphthyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,8-naphthyridine-4-carboxylate” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of 1,8-naphthyridine, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of 1,8-naphthyridines involve multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine, the parent compound of “this compound”, include a yellow solid appearance, a density of 1.359 g/cm³, and a melting point of 98–99 °C .科学的研究の応用
Methyl 1,8-naphthyridine-4-carboxylate has been used in a variety of scientific research applications, including medicinal research and organic synthesis. In medicinal research, this compound has been used to study the role of the enzyme 5-HT2A in the regulation of serotonin receptor-mediated processes and to investigate the effects of serotonin receptor agonists. In organic synthesis, this compound has been used as a reagent for the synthesis of 1,8-naphthyridine derivatives, as well as in the synthesis of a variety of other organic compounds.
作用機序
Target of Action
Methyl 1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridines class of compounds . These compounds have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets to exert their biological effects
Biochemical Pathways
1,8-naphthyridines are known to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
1,8-naphthyridines are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
実験室実験の利点と制限
Methyl 1,8-naphthyridine-4-carboxylate has a number of advantages for use in lab experiments. This compound is relatively stable, and can be stored at room temperature for long periods of time without degrading. In addition, this compound is relatively inexpensive and easy to synthesize. However, this compound also has some limitations for use in lab experiments. This compound is highly water-soluble, which can make it difficult to work with in certain experiments. In addition, this compound can be toxic in high concentrations, and should be handled with caution.
将来の方向性
The potential future directions for Methyl 1,8-naphthyridine-4-carboxylate are numerous. This compound could be used in a variety of medicinal applications, such as the development of new drugs for the treatment of depression and anxiety. In addition, this compound could be used in the development of new organic synthesis techniques, as well as in the development of new catalysts for organic reactions. Finally, this compound could be used to study the role of the 5-HT2A serotonin receptor in the regulation of serotonin receptor-mediated processes.
合成法
Methyl 1,8-naphthyridine-4-carboxylate can be synthesized from 1,8-naphthyridine and methyl chloroformate. The reaction is catalyzed by a base, such as sodium carbonate, and the product is purified by recrystallization. The reaction is shown below:
[1,8-Naphthyridine + Methyl chloroformate] → [this compound]
Safety and Hazards
特性
IUPAC Name |
methyl 1,8-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRSKVYJXNGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)


![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)



